molecular formula C24H22N4O6 B12534439 1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate CAS No. 803745-14-4

1,1'-Dibenzyl-2,2'-bipyridin-1-ium dinitrate

Cat. No.: B12534439
CAS No.: 803745-14-4
M. Wt: 462.5 g/mol
InChI Key: BMXKXLQVKFMQCN-UHFFFAOYSA-N
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Description

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their unique electrochemical properties and have been extensively studied in the field of supramolecular chemistry. The bipyridinium core is often used as a building block in the synthesis of various molecular systems that exhibit controlled switching, rotational motion, and potential for data storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts. This reaction produces a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically require controlled conditions such as specific pH, temperature, and solvent systems to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation states of the bipyridinium core, while reduction can result in the formation of reduced bipyridinium species with distinct electronic properties .

Scientific Research Applications

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an excellent candidate for applications in electrochemical devices. The molecular targets and pathways involved include the interaction with various metal ions and the formation of coordination complexes, which can be fine-tuned by modifying the substituents on the bipyridinium core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dibenzyl-2,2’-bipyridin-1-ium dinitrate is unique due to its specific bipyridinium core and the presence of dinitrate counterions, which impart distinct electrochemical properties. This uniqueness makes it particularly useful in applications requiring precise control over redox states and electronic properties .

Properties

CAS No.

803745-14-4

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

1-benzyl-2-(1-benzylpyridin-1-ium-2-yl)pyridin-1-ium;dinitrate

InChI

InChI=1S/C24H22N2.2NO3/c1-3-11-21(12-4-1)19-25-17-9-7-15-23(25)24-16-8-10-18-26(24)20-22-13-5-2-6-14-22;2*2-1(3)4/h1-18H,19-20H2;;/q+2;2*-1

InChI Key

BMXKXLQVKFMQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2C3=CC=CC=[N+]3CC4=CC=CC=C4.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Origin of Product

United States

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